Home > Products > Screening Compounds P137948 > N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide - 954685-96-2

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Catalog Number: EVT-2922579
CAS Number: 954685-96-2
Molecular Formula: C19H18N2O4
Molecular Weight: 338.363
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide (INCB3344)

Compound Description: INCB3344 is a small-molecule antagonist of the CC chemokine receptor 2 (CCR2). It has been radiolabeled as [3H]INCB3344 for radioligand binding studies. Studies have shown that INCB3344 competitively inhibits CCL2-induced G protein activation.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of Venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) protein inhibitor. It is formed by gut bacteria and represents 13% of the administered dose recovered in feces.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of Venetoclax (ABT-199). It is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4).

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (VX-809)

Compound Description: VX-809 is a small-molecule corrector that partially restores F508del-CFTR trafficking and Cl− transport function. Studies have shown its potential for synergistic pharmacology when used in combination with other correctors.

1-((rel-1S,3R,6R)-6-(benzo[d][1,3]dioxol-5-yl)bicyclo[4.1.0]heptan-3-yl)-4-(2-bromo-5-chlorobenzyl)piperazine (Compound A)

Compound Description: Compound A is a dopamine D1 positive allosteric modulator (PAM). It displays an EC50 of 230 nM for D1 receptor potentiation and also exhibits agonist activity at the D2 receptor.

rel-(9R,10R,12S)-N-(2,6-dichloro-3-methylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide (Compound B)

Compound Description: Compound B is a potent and selective dopamine D1 PAM with an EC50 of 43 nM. It is selective for human and nonhuman primate D1 receptors but lacks activity at the rodent D1 receptors.

2-(N,N-dipropyl acetyl) 3-methyl 1-(benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylate (dipropylaminopretadalafil)

Compound Description: Dipropylaminopretadalafil is a novel tadalafil analogue identified in a dietary supplement. Its structure was determined using 1D- and 2D-NMR and mass spectral analyses.

4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide (SB-431542)

Compound Description: SB-431542 is a selective inhibitor of the TGF-β type I receptor kinase, ALK5. It inhibits TGF-β-induced Smad3 phosphorylation and nuclear localization.

2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

Compound Description: SB-505124 is a selective inhibitor of TGF-β type I receptors ALK4, ALK5, and ALK7. It inhibits the activation of downstream cytoplasmic signal transducers, Smad2 and Smad3, and TGF-β-induced MAPK pathway components.

5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1hydroxyethyl]-2-methoxybenzamide (Compound 13)

Compound Description: Compound 13 is a phenolic O-methyl analogue of medroxalol, a drug with alpha- and beta-adrenergic antagonist activity. It exhibits enhanced beta-adrenergic blocking activity compared to medroxalol but decreased alpha-blocking activity.

N-benzo-[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide (MRE2029F20)

Compound Description: MRE2029F20 is an A2B adenosine receptor antagonist. It served as the starting point for designing a series of new A2B antagonists with varying structural modifications.

Overview

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique structural features, including a benzodioxole moiety and a pyrrolidine derivative. This compound falls under the classification of organic pharmaceuticals, often explored for its potential biological activities and therapeutic applications.

Source

The compound can be referenced through various chemical databases and literature, including the NIST WebBook and PubChem, which provide detailed information regarding its molecular structure, synthesis methods, and properties. The IUPAC name and CAS registry number for this compound are important identifiers in scientific research.

Classification

This compound is classified as an organic molecule with potential pharmacological properties. It is part of a broader category of compounds that include heterocycles and aromatic systems, which are frequently studied in medicinal chemistry for their biological activities.

Synthesis Analysis

Methods

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide typically involves multi-step synthetic routes. Key steps may include:

  1. Formation of the Benzodioxole Ring: This is commonly achieved through cyclization reactions involving catechol derivatives and formaldehyde.
  2. Synthesis of the Pyrrolidine Moiety: The pyrrolidine component can be synthesized via the reaction of appropriate amines with carbonyl compounds.
  3. Coupling Reactions: The final step involves coupling the benzodioxole and pyrrolidine components using suitable linkers and reagents under controlled conditions.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide can be represented as follows:

  • Molecular Formula: C₁₇H₁₉N₃O₃
  • Molecular Weight: Approximately 287.3535 g/mol
  • Structural Features: The compound contains a benzodioxole ring fused with a pyrrolidine structure, which contributes to its chemical reactivity and biological activity.

Data

The InChI (International Chemical Identifier) for this compound provides a standardized way to represent its molecular structure:

InChI 1S C17H19N3O3 c1 18 16 21 22 12 10 19 11 13 12 20 14 7 8 15 23 24 9 14 h7 11H 1H2 H 21 22 \text{InChI 1S C17H19N3O3 c1 18 16 21 22 12 10 19 11 13 12 20 14 7 8 15 23 24 9 14 h7 11H 1H2 H 21 22 }
Chemical Reactions Analysis

Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide can undergo various chemical reactions:

  1. Oxidation: The presence of functional groups allows for oxidation reactions using agents like potassium permanganate.
  2. Reduction: Reduction processes can be achieved through hydrogenation or using metal hydrides.
  3. Substitution Reactions: Electrophilic or nucleophilic substitutions can occur at the benzodioxole ring or other reactive sites.

Technical Details

Common reagents for these reactions include:

  • Oxidation Agents: Potassium permanganate in acidic or basic medium.
  • Reducing Agents: Hydrogen gas with a palladium catalyst.

These reactions are critical for modifying the compound's structure to enhance its biological activity or to synthesize derivatives.

Mechanism of Action

The mechanism of action for N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide involves interaction with specific molecular targets within biological systems. The benzodioxole ring may facilitate binding to receptors or enzymes, potentially influencing various biochemical pathways related to therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide include:

  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

Key chemical properties include:

  1. Solubility: Solubility in organic solvents is common due to its aromatic nature.
  2. Stability: Stability under various pH conditions can be assessed through degradation studies.

Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are often used to characterize these properties.

Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its unique structural features make it a candidate for studies related to drug development, targeting specific biological pathways associated with diseases such as cancer or neurological disorders.

Properties

CAS Number

954685-96-2

Product Name

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]benzamide

Molecular Formula

C19H18N2O4

Molecular Weight

338.363

InChI

InChI=1S/C19H18N2O4/c22-18-8-13(10-20-19(23)14-4-2-1-3-5-14)11-21(18)15-6-7-16-17(9-15)25-12-24-16/h1-7,9,13H,8,10-12H2,(H,20,23)

InChI Key

FICYNBRFEQDTOR-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.